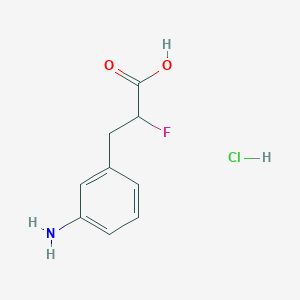

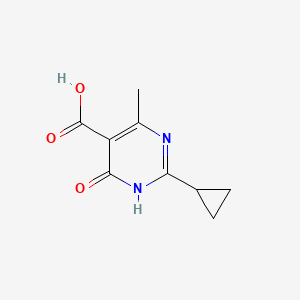

![molecular formula C13H19NO4 B2678616 Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate CAS No. 60857-14-9](/img/structure/B2678616.png)

Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate

Overview

Description

Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a chemical compound with the CAS Number: 60857-14-9 . It has a molecular weight of 253.3 and its IUPAC name is ethyl [(3,4-dimethoxybenzyl)amino]acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in these areas.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions . These novel derivatives could have potential applications in medicinal chemistry.

Prevention of Gastric Ulceration

Acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the prevention of gastric ulcers.

Solar Cell Applications

Compounds with similar structures have been identified as potential competitors for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the development of high-efficiency solar cells.

Synthesis of Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate

An efficient route has been designed and developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate starting from 2,4-dimethoxybenzoic acid under mild reaction conditions . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the synthesis of similar compounds.

Potential Antitubercular Activity

Derivatives of indole, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and investigated for their in vitro antitubercular activity . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the treatment of tuberculosis.

properties

IUPAC Name |

ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPROFFYWOEFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)

![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)

![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)